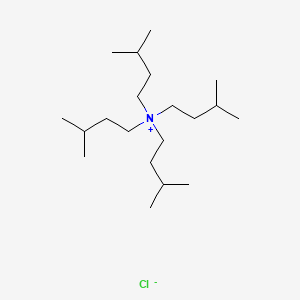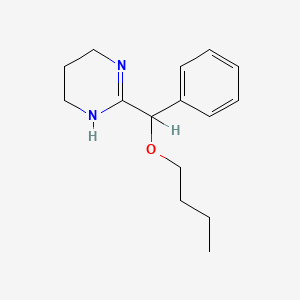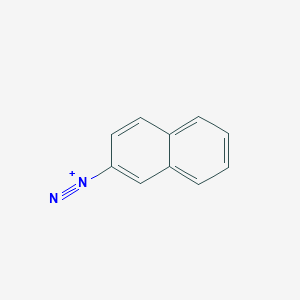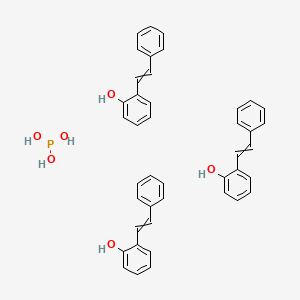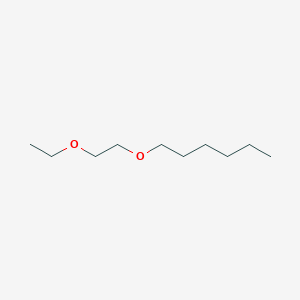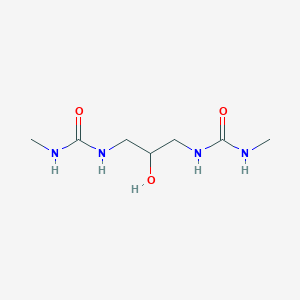
1,1'-(2-Hydroxypropane-1,3-diyl)bis(3-methylurea)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(2-Hydroxypropane-1,3-diyl)bis(3-methylurea) is a chemical compound known for its unique structure and properties It consists of a hydroxypropane backbone with two methylurea groups attached
準備方法
The synthesis of 1,1’-(2-Hydroxypropane-1,3-diyl)bis(3-methylurea) typically involves the reaction of 2-hydroxypropane-1,3-diol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
化学反応の分析
1,1’-(2-Hydroxypropane-1,3-diyl)bis(3-methylurea) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The hydroxy and methylurea groups can participate in substitution reactions with suitable reagents. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1,1’-(2-Hydroxypropane-1,3-diyl)bis(3-methylurea) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of 1,1’-(2-Hydroxypropane-1,3-diyl)bis(3-methylurea) involves its interaction with molecular targets in biological systems. The hydroxy and methylurea groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The specific pathways involved depend on the context of its use.
類似化合物との比較
1,1’-(2-Hydroxypropane-1,3-diyl)bis(3-methylurea) can be compared with similar compounds such as:
- 1,1’-[[(1,1-Dimethyl-ethyl)imino]bis[(2-hydroxypropane-1,3-diyl)oxy(3-acetyl-1,4-phenylene)]]-bis(3,3-diethylurea)
- 2,2′-((2-(hydroxy)propane-1,3-diyl)bis((nitrilo)eth-1-yl-1-ylidene))diphenolato-dicobalt (III)
- 1,3-Dioctanoin These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of 1,1’-(2-Hydroxypropane-1,3-diyl)bis(3-methylurea) lies in its specific combination of hydroxy and methylurea groups, which confer distinct properties and reactivity.
特性
CAS番号 |
33054-80-7 |
|---|---|
分子式 |
C7H16N4O3 |
分子量 |
204.23 g/mol |
IUPAC名 |
1-[2-hydroxy-3-(methylcarbamoylamino)propyl]-3-methylurea |
InChI |
InChI=1S/C7H16N4O3/c1-8-6(13)10-3-5(12)4-11-7(14)9-2/h5,12H,3-4H2,1-2H3,(H2,8,10,13)(H2,9,11,14) |
InChIキー |
RFGVQIHNAUIGFL-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)NCC(CNC(=O)NC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



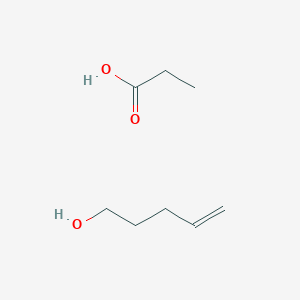
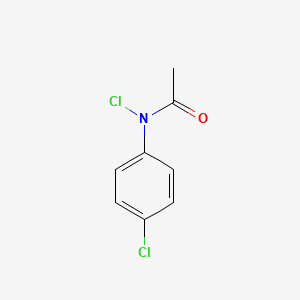
![2-{[4-(Diethylamino)but-2-yn-1-yl]oxy}ethan-1-ol](/img/structure/B14686785.png)
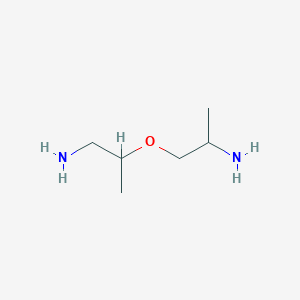

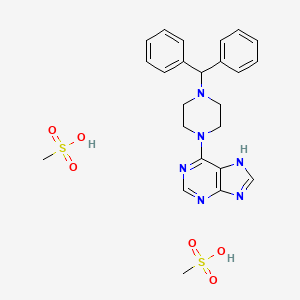
![4-[(2-ethylbenzimidazol-1-yl)methylamino]benzohydrazide](/img/structure/B14686805.png)
